molecular formula C10H8N2O B180865 3-Phenyl-1H-pyrazole-4-carbaldehyde CAS No. 26033-20-5

3-Phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B180865
CAS No.: 26033-20-5
M. Wt: 172.18 g/mol
InChI Key: OCCFXKQCKSLEII-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H8N2O It is a heterocyclic compound containing a pyrazole ring substituted with a phenyl group at the 3-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with cinnamaldehyde under acidic conditions can yield the desired pyrazole derivative .

Another method involves the palladium-catalyzed cross-coupling reactions. This approach uses pyrazole triflates as intermediates, which are then functionalized through carbon-carbon bond-forming reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-Phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the aldehyde group at the 4-position allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

5-phenyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCFXKQCKSLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303211
Record name 3-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26033-20-5
Record name 26033-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355
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Record name 3-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde?

A1: this compound is characterized by the following:

  • Spectroscopic Data: The compound exhibits characteristic peaks in Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry (MS) analyses. For instance, the carbonyl group of the aldehyde function shows a strong absorption band in the IR spectrum around 1680-1700 cm-1 [, , , ].

Q2: What are the key applications of this compound derivatives?

A2: Derivatives of this compound have shown promising biological activities, particularly as:

  • Antioxidants: Studies have demonstrated the antioxidant potential of certain derivatives, exhibiting strong scavenging activity against DPPH, nitric oxide, hydroxyl radicals, and hydrogen peroxide [].
  • Anti-inflammatory agents: Some derivatives demonstrated significant anti-inflammatory activity compared to standard drugs like diclofenac sodium [, ].
  • Antimicrobial agents: Research has explored the antimicrobial properties of N-glycoside derivatives of this compound against various bacteria and fungi [].

Q3: How does the structure of this compound derivatives influence their activity?

A3: The structure-activity relationship (SAR) studies suggest that modifications to the core structure of this compound can significantly impact its biological activity.

  • Substitutions on the phenyl ring: Introducing electron-donating or withdrawing groups at different positions on the phenyl ring can alter the compound's electronic properties, influencing its binding affinity to target enzymes or receptors and thus its activity [, ].
  • N-Glycosidation: Attaching sugar moieties via N-glycosidic bonds has shown potential in enhancing antimicrobial activity [].

Q4: How is this compound used in material science?

A4: this compound serves as a valuable building block in material science. For example:

  • Membrane modification: It acts as a precursor for synthesizing chitosan derivatives, enhancing the performance of polysulfone membranes used in water purification. Specifically, incorporating the chitosan derivative enhances the membrane's hydrophilicity, permeability, and antifouling properties [, ].

Q5: Have computational methods been employed in the study of this compound?

A5: Yes, computational chemistry techniques have been utilized to understand and predict the properties and behavior of this compound derivatives.

  • Molecular docking: This method helps predict the binding mode and affinity of these compounds to their target proteins, providing insights into their potential mechanism of action [].

Q6: What analytical techniques are commonly used to characterize this compound?

A6: Researchers employ various analytical methods to characterize and quantify this compound and its derivatives, including:

  • Spectroscopy: IR, 1H-NMR, and 13C-NMR spectroscopy confirm the compound's structure and identify functional groups [, , ].
  • Mass spectrometry: This technique determines the molecular weight and fragmentation pattern, providing structural information [].
  • X-ray diffraction (XRD): This method helps analyze the crystal structure and packing arrangement of the molecules, particularly in solid-state studies [, ].

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